An In-Depth Technical Guide to 8-Bromoquinoline Hydrochloride: Molecular Characteristics, Synthesis, and Applications
An In-Depth Technical Guide to 8-Bromoquinoline Hydrochloride: Molecular Characteristics, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromoquinoline hydrochloride is a halogenated heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a reactive bromine atom on the quinoline core and the enhanced aqueous solubility of its hydrochloride salt form, makes it a highly versatile building block for the development of novel pharmaceuticals, functional materials, and complex molecular probes. This guide provides an in-depth analysis of the molecular structure and physicochemical properties of 8-Bromoquinoline hydrochloride. It details a validated, step-by-step synthesis protocol, explaining the chemical principles behind the methodology. Furthermore, this document explores its key applications in medicinal chemistry and materials science, alongside essential safety and handling protocols to ensure its effective and safe utilization in a research and development setting.
Introduction: The Significance of the Functionalized Quinoline Scaffold
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives are known to possess anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][3] The strategic functionalization of the quinoline scaffold is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
8-Bromoquinoline, and its hydrochloride salt, represents a key example of such a strategic functionalization. The bromine atom at the C-8 position is not merely a substituent; it is a versatile chemical handle. It readily participates in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision. The formation of the hydrochloride salt enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in various reaction conditions. This combination of features makes 8-Bromoquinoline hydrochloride an invaluable precursor for synthesizing complex molecules and libraries of compounds for high-throughput screening.[4]
Molecular Structure and Physicochemical Properties
Molecular Structure Elucidation
8-Bromoquinoline hydrochloride is the salt formed from the reaction of the heterocyclic base, 8-bromoquinoline, with hydrochloric acid. The basic nitrogen atom of the quinoline ring gets protonated, forming a quinolinium cation, with chloride serving as the counter-ion. This ionic character significantly influences its physical properties compared to its free base form.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 8-Bromoquinoline hydrochloride and its corresponding free base for comparative analysis.
| Property | 8-Bromoquinoline Hydrochloride | 8-Bromoquinoline (Free Base) |
| Molecular Formula | C₉H₇BrClN[5] | C₉H₆BrN[6][7][8] |
| Molecular Weight | 244.51 g/mol [5] | 208.05 g/mol [6][7][9] |
| CAS Number | 1081803-09-9[10] | 16567-18-3[6][7][9] |
| Appearance | Data not widely available, typically an off-white to yellow solid | Yellow crystalline solid[3] |
| Melting Point | Not specified | 58-59 °C[6][7] |
| Boiling Point | Not applicable (decomposes) | 112-113 °C @ 0.5 mmHg[4][6][7] |
| Density | Not specified | 1.594 g/mL at 25 °C[4][6] |
| Solubility | Soluble in polar solvents like water and alcohols | Soluble in organic solvents like dichloromethane, chloroform, and ether[6][11] |
Synthesis and Purification Protocol
Synthesis Rationale
The synthesis of 8-bromoquinoline is efficiently achieved via a modified Skraup reaction. This classic method for quinoline synthesis involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. The protocol described here utilizes more controlled and higher-yielding precursors: 2-bromoaniline and acrolein diethyl acetal.[4][11]
-
Causality of Reagent Choice : 2-bromoaniline is selected as the starting material to ensure the bromine substituent is correctly positioned on the benzene ring portion of the final quinoline product. Acrolein diethyl acetal is a stable and easy-to-handle precursor to acrolein, which provides the three-carbon chain (C2, C3, C4) necessary to form the pyridine ring. The reaction is catalyzed by strong acid (HCl), which facilitates both the hydrolysis of the acetal to generate acrolein in situ and the subsequent cyclization and dehydration steps.
Experimental Workflow Diagram
The overall process can be visualized as a two-stage procedure: synthesis of the free base followed by its conversion to the hydrochloride salt.
Detailed Step-by-Step Methodology
Part A: Synthesis of 8-Bromoquinoline (Free Base) [4][11]
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Reaction Setup : To a round-bottomed flask equipped with a reflux condenser, add 2-bromoaniline (e.g., 10 mmol, 1.72 g) and 1N hydrochloric acid (e.g., 8.25 mL per mmol of aniline).
-
Rationale: The aniline is dissolved in aqueous acid to form the anilinium salt, making it soluble and activating the ring for the subsequent reaction.
-
-
Reagent Addition : Add acrolein diethyl acetal (e.g., 2.5 equivalents, 25 mmol, 3.25 g) to the mixture.
-
Rationale: A stoichiometric excess of the acrolein precursor is used to drive the reaction to completion.
-
-
Reflux : Heat the reaction mixture to reflux (approximately 111 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The elevated temperature is necessary to overcome the activation energy for the cyclization, dehydration, and oxidation steps that form the aromatic quinoline ring.
-
-
Work-up - Neutralization : After cooling the mixture to room temperature, carefully add solid sodium carbonate (Na₂CO₃) in portions until the pH of the aqueous layer is between 7 and 8.
-
Rationale: This is a critical self-validating step. The neutralization deprotonates the quinolinium product to the free base, 8-bromoquinoline, which is insoluble in water but highly soluble in organic solvents. Successful extraction is contingent on complete neutralization.
-
-
Work-up - Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂) (e.g., 3 x 50 mL). Combine the organic layers.
-
Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation under reduced pressure. This yields the crude product.
-
Purification : Purify the crude 8-bromoquinoline by column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate as the eluent.
-
Rationale: Chromatography separates the desired product from unreacted starting materials and side products, ensuring high purity for the subsequent step.
-
Part B: Conversion to 8-Bromoquinoline Hydrochloride
-
Dissolution : Dissolve the purified 8-bromoquinoline free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Precipitation : While stirring, slowly add a solution of hydrochloric acid in diethyl ether (commercially available) or bubble anhydrous HCl gas through the solution. The hydrochloride salt will precipitate out of the solution.
-
Rationale: The protonation of the basic nitrogen by HCl forms an ionic salt that is insoluble in nonpolar organic solvents like ether, providing an effective method of isolation and final purification.
-
-
Isolation : Collect the solid precipitate by vacuum filtration.
-
Washing and Drying : Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield pure 8-bromoquinoline hydrochloride.
Applications in Research and Development
8-Bromoquinoline hydrochloride is a valuable reagent primarily due to the reactivity of the C-Br bond.
-
Cross-Coupling Reactions : It is an excellent substrate for palladium-catalyzed reactions. This allows for the introduction of various functional groups at the 8-position, including alkyl, aryl, alkynyl, and amino moieties. These reactions are fundamental to building molecular complexity and are widely used in the synthesis of potential drug candidates.[4]
-
Precursor for Bioactive Molecules : Research has shown that quinoline derivatives, including those synthesized from bromo-quinolines, exhibit significant anticancer activity. The 8-position is a key site for modification to modulate interactions with biological targets such as enzymes (e.g., topoisomerase) and receptors.[12][13]
-
Synthesis of Ligands and Materials : The quinoline nitrogen and the substituent introduced at the 8-position can act as a bidentate chelate system for metal ions. This property is exploited in the design of metal complexes for catalysis, fluorescent sensors, and organic light-emitting diodes (OLEDs).[1]
Safety, Handling, and Storage
As a laboratory chemical, 8-Bromoquinoline hydrochloride requires careful handling to minimize risk.
-
Hazards : The compound is classified as an irritant to the skin, eyes, and respiratory system.[6][9][14] It may be harmful if swallowed.[15]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][14][16]
-
Handling : Avoid creating dust. Use non-sparking tools. Ensure adequate ventilation and have emergency eyewash stations and safety showers readily accessible.[5][16]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][15] Keep it away from strong oxidizing agents and incompatible materials.[14]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[5][16]
Conclusion
8-Bromoquinoline hydrochloride is more than a simple chemical; it is an enabling tool for innovation in science and technology. Its well-defined molecular structure, predictable reactivity, and accessible synthesis make it a foundational building block for researchers. By understanding its properties and applying the robust protocols for its synthesis and handling described in this guide, professionals in drug development and materials science can effectively leverage this versatile intermediate to construct the next generation of complex, functional molecules.
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